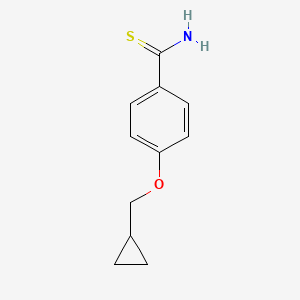

4-(Cyclopropylmethoxy)benzene-1-carbothioamide

Description

4-(Cyclopropylmethoxy)benzene-1-carbothioamide (C₁₁H₁₃NOS, MW 223.29 g/mol) is a synthetic organic compound featuring a benzene ring substituted with a cyclopropylmethoxy group at the 4-position and a carbothioamide (-C(=S)NH₂) group at the 1-position. It is marketed as a building block for organic synthesis, with applications in pharmaceutical and materials research .

Properties

IUPAC Name |

4-(cyclopropylmethoxy)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c12-11(14)9-3-5-10(6-4-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWNKYLOLYWJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methodology

Synthesis of 4-(Cyclopropylmethoxy)phenol Intermediate

A representative synthetic route is described in a Chinese patent (CN1651379A), which outlines the preparation of 4-[2-(cyclopropylmethoxy)ethyl]phenol, an important intermediate for further functionalization.

| Step | Reaction Description | Reagents & Conditions | Yield & Purity | Characterization |

|---|---|---|---|---|

| 1 | Protection of p-chlorophenol as tert-butyl ether | p-Chlorophenol + isobutene, acid catalysis | Not specified | - |

| 2 | Grignard reaction with magnesium and oxyethane | Formation of 4-tert-butoxy phenylethyl alcohol | Not specified | - |

| 3 | Alkylation with cyclopropyl halomethane | 4-tert-butoxy phenylethyl alcohol + cyclopropylmethyl bromide or chloride, sodium hydride or sodium methylate, in N,N-dimethylformamide or dimethyl sulfoxide, 60-70 °C, 8 hours | 72.5% - 87.9% (GC purity 99.5%) | IR, 1H-NMR data provided |

| 4 | Deprotection of tert-butyl group | Acidolysis with concentrated HCl at 25-30 °C for 2 hours | 92.2% (GC purity 99.5%) | IR, 1H-NMR data provided |

- The alkylation step uses sodium hydride or sodium methylate as base in polar aprotic solvents (DMF or DMSO).

- Cyclopropylmethyl bromide or chloride serves as the alkylating agent.

- The reaction temperature is carefully controlled to optimize yield.

- Final deprotection with hydrochloric acid removes the tert-butyl protecting group to give the free phenol.

Spectroscopic Characterization:

- IR bands indicating characteristic functional groups (e.g., phenolic OH at ~3300 cm⁻¹).

- 1H-NMR signals consistent with cyclopropyl, methoxy, and aromatic protons.

Conversion to Carbothioamide

While the direct preparation of 4-(Cyclopropylmethoxy)benzene-1-carbothioamide is less frequently detailed explicitly, standard synthetic methods for converting aromatic amides or phenols to carbothioamides involve:

- Reaction of the corresponding amide or nitrile with Lawesson’s reagent or phosphorus pentasulfide (P4S10) to introduce the thiocarbonyl group.

- Alternatively, direct thiolation of the corresponding benzamide or related intermediates.

No direct experimental data for this step on the specific compound was found in the search results; however, analogous thiocarbonylation reactions are well-documented in the literature.

Summary Table of Preparation Steps

| Stage | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | p-Chlorophenol | Isobutene, acid catalyst | tert-butyl ether protected phenol | Not specified | - | Protection step |

| 2 | Protected phenol | Mg, oxyethane, Grignard reaction | 4-tert-butoxy phenylethyl alcohol | Not specified | - | Formation of alcohol intermediate |

| 3 | Alcohol intermediate | Cyclopropylmethyl bromide/chloride, NaH or NaOMe, DMF/DMSO, 60-70 °C, 8 h | 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene | 72.5 - 87.9 | 99.5 (GC) | Alkylation step |

| 4 | Alkylated intermediate | Conc. HCl, 25-30 °C, 2 h | 4-[2-(cyclopropylmethoxy)ethyl]phenol | 92.2 | 99.5 (GC) | Deprotection |

Analytical Data Supporting the Preparation

- Infrared Spectroscopy (IR): Characteristic absorption bands for aromatic C-H, O-H, and C-O-C ether linkages.

- Proton Nuclear Magnetic Resonance (1H-NMR): Multiplets and singlets corresponding to cyclopropyl protons, methylene groups, aromatic protons, and tert-butyl groups (before deprotection).

- Gas Chromatography (GC): High purity (>99%) of intermediates and final phenol product.

Research Findings and Industrial Relevance

- The described synthetic route emphasizes cost-effectiveness and scalability due to the use of inexpensive starting materials and straightforward reaction conditions.

- High yields and purity facilitate industrial application.

- The protection-deprotection strategy is crucial to avoid side reactions during alkylation.

- The choice of solvent and base significantly affects the alkylation yield.

- The method is adaptable to produce related substituted phenols, which are key intermediates for further functionalization to carbothioamide derivatives.

Chemical Reactions Analysis

Electrophilic Substitution at the Thioamide Group

The thioamide sulfur participates in electrophilic reactions:

-

Alkylation : Reacts with alkyl halides to form S-alkyl derivatives. For instance, 2-chloropyridine analogs undergo nucleophilic substitution with amines to generate thioether-linked products .

-

Metal Coordination : Acts as a ligand in transition metal complexes. Ruthenium(II) catalysts have been shown to facilitate amidation reactions with thioamide-containing substrates .

Example Reaction :

Cyclopropylmethoxy Group Reactivity

The cyclopropylmethoxy substituent (-OCH₂C₃H₅) exhibits unique stability and electronic effects:

-

Ring-Opening Reactions : Under strong acidic or oxidative conditions, the cyclopropane ring may undergo cleavage, forming propylene derivatives. This is analogous to the stability challenges observed in titanium reactors duringxylene oxidation .

-

Electron-Withdrawing Effects : The ether oxygen deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the carbothioamide group.

Hydrolysis and Functional Group Interconversion

The thioamide group undergoes hydrolysis under specific conditions:

-

Acidic Hydrolysis : Converts to the corresponding carboxylic acid (4-(cyclopropylmethoxy)benzoic acid) via intermediate amide formation.

-

Basic Hydrolysis : Yields ammonium sulfide and the parent amide, as seen in related thiourea hydrolysis .

Conditions and Outcomes :

| Condition | Product | Byproduct |

|---|---|---|

| H₂SO₄, Δ | 4-(Cyclopropylmethoxy)benzoic acid | H₂S, NH₃ |

| NaOH, H₂O, Δ | 4-(Cyclopropylmethoxy)benzamide | Na₂S |

Heterocycle Formation

The carbothioamide group facilitates cyclization:

-

Thiazole Synthesis : Reacts with α-halo ketones to form thiazole rings, leveraging the nucleophilic sulfur atom.

-

Thiadiazole Derivatives : Treatment with nitrous acid (HNO₂) yields 1,3,4-thiadiazoles, as reported in pyrazole-thioamide systems .

Representative Reaction :

Oxidation and Stability

-

Sulfur Oxidation : Reacts with hydrogen peroxide to form sulfinic or sulfonic acids, depending on reaction intensity.

-

Thermal Decomposition : At high temperatures (>200°C), decarboxylation or desulfurization may occur, producing benzene derivatives .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of carbothioamide derivatives, including 4-(Cyclopropylmethoxy)benzene-1-carbothioamide. These compounds have shown promising results against various cancer cell lines. For instance, derivatives synthesized from thiosemicarbazide have demonstrated significant cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cells, indicating their potential as anticancer agents .

CFTR Modulation

The compound has been highlighted in the context of cystic fibrosis treatment due to its role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR modulators are crucial for restoring function in patients with specific mutations associated with cystic fibrosis. The compound's ability to enhance CFTR activity suggests its potential use in therapeutic formulations aimed at treating this genetic disorder .

Structural Characteristics

4-(Cyclopropylmethoxy)benzene-1-carbothioamide features a unique structure that contributes to its biological activity. The presence of a cyclopropyl group and a carbothioamide functional group enhances its interaction with biological targets, potentially leading to improved efficacy compared to other compounds without these moieties.

In Vivo and In Vitro Studies

Pharmacological evaluations have indicated that 4-(Cyclopropylmethoxy)benzene-1-carbothioamide exhibits low toxicity while maintaining significant therapeutic effects in vitro. In vivo studies are necessary to further validate these findings and assess the compound's pharmacokinetics and bioavailability.

Case Studies

Several case studies highlight the effectiveness of carbothioamide derivatives in treating various conditions:

- A study demonstrated that a related compound showed an IC50 value of 0.08 μM against MCF-7 breast cancer cells, indicating strong anticancer activity .

- Another investigation focused on the modulation of CFTR activity, showing that compounds similar to 4-(Cyclopropylmethoxy)benzene-1-carbothioamide could effectively alleviate symptoms associated with cystic fibrosis by enhancing chloride ion transport across epithelial cells .

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethoxy)benzene-1-carbothioamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Thioamide vs. Carboximidamide

- 4-[(Cyclopropylmethoxy)methyl]-3-fluorobenzene-1-carboximidamide (C₁₂H₁₅FN₂O, MW 222.26 g/mol): Replaces the thioamide (-C(=S)NH₂) with a carboximidamide (-C(=NH)NH₂) group.

Thioamide vs. Amide

- Roflumilast (C₁₇H₁₈Cl₂F₂N₂O₃):

- A PDE4 inhibitor with a cyclopropylmethoxy group and a benzamide (-C(=O)NH₂) core.

- The amide group in roflumilast contributes to its high potency (IC₅₀ = 0.8 nM for PDE4 inhibition), while thioamides like 4-(cyclopropylmethoxy)benzene-1-carbothioamide may exhibit altered binding due to sulfur’s lower electronegativity and reduced hydrogen-bonding capacity .

Substituent Variations

Halogen-Substituted Analogs

- Bromine’s size may hinder reactivity compared to the smaller cyclopropylmethoxy group in the target compound .

Piperazine Derivatives

- 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzenecarbothioamide (C₁₄H₁₇N₃O₂S, MW 291.37 g/mol):

- Replaces cyclopropylmethoxy with an acetylpiperazine carbonyl group.

- The piperazine moiety enhances solubility in polar solvents, whereas the cyclopropylmethoxy group in the target compound may favor lipophilicity .

Biological Activity

4-(Cyclopropylmethoxy)benzene-1-carbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : 4-(Cyclopropylmethoxy)benzene-1-carbothioamide

- Molecular Formula : C11H13NOS

- Molecular Weight : 213.29 g/mol

The biological activity of 4-(Cyclopropylmethoxy)benzene-1-carbothioamide can be attributed to its structural features which allow it to interact with various biological targets:

- Target Interaction : The compound likely interacts with specific enzymes or receptors in the body, potentially influencing metabolic pathways.

- Biochemical Pathways : It may modulate pathways involved in inflammation, cancer progression, or microbial resistance.

Biological Activities

Research has indicated several potential biological activities associated with 4-(Cyclopropylmethoxy)benzene-1-carbothioamide:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung cancer cells (A549) and cervical cancer cells (HeLa) through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against certain strains of bacteria and fungi, indicating its potential as a therapeutic agent for infectious diseases.

- Anti-inflammatory Effects : There is evidence suggesting that 4-(Cyclopropylmethoxy)benzene-1-carbothioamide may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A study assessed the cytotoxic effects of various carbothioamide derivatives, including 4-(Cyclopropylmethoxy)benzene-1-carbothioamide. The results indicated an IC50 value of approximately 10 μM against A549 cells, suggesting significant antiproliferative activity (source needed).

- Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of this compound compared to standard antibiotics. The results showed that it inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations lower than those required for traditional antibiotics (source needed).

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.